molecular formula C15H14N4O2S B4608843 N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide

N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide

Cat. No.: B4608843
M. Wt: 314.4 g/mol
InChI Key: BUFVGMVXZCDZCB-UHFFFAOYSA-N
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Description

N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in ethanol or another suitable solvent to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its diverse applications in medicinal chemistry and drug development .

Properties

IUPAC Name

N'-(3-ethyl-4-oxoquinazolin-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-2-19-14(21)10-6-3-4-7-11(10)16-15(19)18-17-13(20)12-8-5-9-22-12/h3-9H,2H2,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFVGMVXZCDZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1NNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide
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N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide
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N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide
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N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide
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N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide
Reactant of Route 6
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N'-(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thiophene-2-carbohydrazide

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